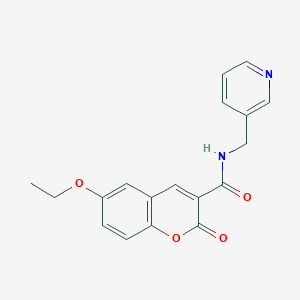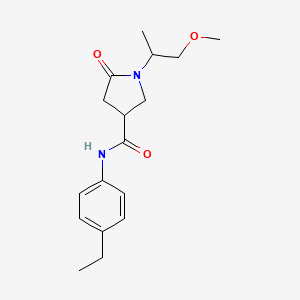![molecular formula C17H22FN3O3 B5308824 1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5308824.png)
1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is commonly referred to as FPEMP, and it is a member of the pyrrolidinecarboxamide family of compounds. FPEMP has been shown to have a variety of biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of FPEMP is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. One study found that FPEMP inhibited the activity of monoamine oxidase B, an enzyme that is involved in the metabolism of dopamine. Another study found that FPEMP inhibited the binding of a certain receptor in cancer cells, which may be responsible for its anti-cancer effects.
Biochemical and physiological effects:
FPEMP has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer effects, FPEMP has been shown to have analgesic effects and to improve memory and learning in animal models. FPEMP has also been shown to reduce oxidative stress and inflammation, which may be responsible for its neuroprotective and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using FPEMP in lab experiments is that it has a well-defined chemical structure, which allows for precise measurements and analysis. FPEMP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using FPEMP is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on FPEMP. One area of interest is the development of FPEMP-based drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is the exploration of FPEMP's anti-cancer effects, with a focus on identifying the specific receptors and enzymes that are targeted by the compound. Additionally, further research is needed to fully understand the mechanism of action of FPEMP and to identify any potential side effects or limitations of its use in lab experiments.
合成法
The synthesis of FPEMP involves a multi-step process that begins with the reaction of 4-fluoroaniline with ethyl 2-bromo-2-oxoacetate to produce ethyl 2-(4-fluorophenyl)-2-oxoacetate. This intermediate is then reacted with morpholine to produce ethyl 2-(4-fluorophenyl)-N-(4-morpholin-4-yl)acetamide. The final step in the synthesis involves the reaction of this intermediate with pyrrolidine-2,5-dione to produce FPEMP.
科学的研究の応用
FPEMP has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. One study found that FPEMP had neuroprotective effects in a model of Parkinson's disease, while another study found that it inhibited the growth of cancer cells. FPEMP has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
特性
IUPAC Name |
1-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c18-14-1-3-15(4-2-14)21-12-13(11-16(21)22)17(23)19-5-6-20-7-9-24-10-8-20/h1-4,13H,5-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZILDOUKGIHPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49681001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-methylglycinamide](/img/structure/B5308741.png)
![2-[2,4-dichloro-6-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5308744.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5308755.png)
![N'-{3-[(4-ethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B5308759.png)


![2-(ethoxymethyl)-4-(4-propyl-1,4-diazepan-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308784.png)

![2-(1-piperidinyl)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5308799.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5308802.png)

![methyl 2-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5308817.png)

![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)